N-{3-[(5-chloro-2-methoxyphenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide
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Overview
Description
N-{3-[(5-chloro-2-methoxyphenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(5-chloro-2-methoxyphenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is performed under mild conditions using palladium catalysts and boronic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(5-chloro-2-methoxyphenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aromatic rings, where halogen atoms or other substituents can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-{3-[(5-chloro-2-methoxyphenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(5-chloro-2-methoxyphenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-3-(2-thienyl)-2-propenamide
- 5-chloro-2-((4-(3-methoxyphenyl)piperazin-1-yl)methyl)-9H-xanthen-9-one hydrochloride
Uniqueness
N-{3-[(5-chloro-2-methoxyphenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide is unique due to its specific structural features and the presence of both quinoxaline and benzenesulfonamide moieties. These structural elements contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H19ClN4O4S |
---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
N-[3-(5-chloro-2-methoxyanilino)-6-methoxyquinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H19ClN4O4S/c1-30-15-9-10-17-18(13-15)25-21(26-19-12-14(23)8-11-20(19)31-2)22(24-17)27-32(28,29)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
JCLMVCRQUKWGJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)NC3=C(C=CC(=C3)Cl)OC)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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